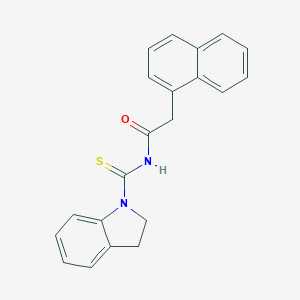![molecular formula C22H22N2O4S B321021 N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B321021.png)
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a benzyl group, a methylsulfamoyl group, and a phenoxyacetamide moiety. It has been studied for its potential as an inhibitor of various enzymes and its role in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzenesulfonamide. This intermediate is then reacted with methyl iodide to introduce the methyl group, resulting in N-benzyl-N-methyl-4-aminobenzenesulfonamide. Finally, this compound undergoes a reaction with 2-phenoxyacetyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research has explored its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-phenoxyacetamide
Uniqueness
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition, stability, and reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H22N2O4S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-24(16-18-8-4-2-5-9-18)29(26,27)21-14-12-19(13-15-21)23-22(25)17-28-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
Clé InChI |
AJDYRXRGBRBGMH-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide](/img/structure/B320938.png)
![N-(1-naphthylacetyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320940.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320943.png)
![3-methyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B320947.png)
![N-{[2-(4-chlorobenzoyl)hydrazino]carbothioyl}-3-methylbenzamide](/img/structure/B320949.png)
![2-(2-chlorophenoxy)-N-[(2-chlorophenyl)carbamothioyl]acetamide](/img/structure/B320951.png)
![2-({[(4-Bromo-2-methylphenoxy)acetyl]carbamothioyl}amino)benzamide](/img/structure/B320952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B320953.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B320956.png)
![N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320957.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B320958.png)

![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)
